![molecular formula C6H7N3O4S B3047780 2-((1-Methyl-4-nitro-1H-pyrazol-3-yl)thio)acetic acid CAS No. 1443279-60-4](/img/structure/B3047780.png)
2-((1-Methyl-4-nitro-1H-pyrazol-3-yl)thio)acetic acid
Overview
Description
Mechanism of Action
Target of Action
Pyrazole derivatives, which this compound is a part of, have been reported to exhibit a broad range of biological activities . They are known to interact with various enzymes and receptors, influencing numerous biological processes.
Mode of Action
Pyrazole derivatives are generally synthesized by employing nucleophilic addition–elimination reactions . This suggests that the compound might interact with its targets through similar mechanisms, leading to changes in the biological processes.
Biochemical Pathways
Given the broad range of biological activities associated with pyrazole derivatives , it can be inferred that multiple biochemical pathways could potentially be influenced.
Result of Action
Pyrazole derivatives have been reported to exhibit a wide range of biological activities, including antibacterial, anti-inflammatory, anti-cancer, analgesic, anticonvulsant, anthelmintic, antioxidant, and herbicidal properties . Therefore, it can be inferred that this compound might have similar effects.
Action Environment
For instance, certain compounds need to be stored under specific conditions to maintain their stability .
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-((1-Methyl-4-nitro-1H-pyrazol-3-yl)thio)acetic acid in lab experiments is its high yield of synthesis. This makes it an efficient and cost-effective method for the synthesis of many biologically active molecules. However, one limitation of using this compound is its potential toxicity, which must be taken into consideration when designing experiments.
Future Directions
There are many future directions for the research and development of 2-((1-Methyl-4-nitro-1H-pyrazol-3-yl)thio)acetic acid. One direction is the synthesis of new derivatives of this compound with improved biological activity. Another direction is the investigation of its potential applications in the treatment of various diseases, including cancer and neurodegenerative diseases. Additionally, the development of new methods for the synthesis of this compound may lead to its more widespread use in scientific research.
Scientific Research Applications
2-((1-Methyl-4-nitro-1H-pyrazol-3-yl)thio)acetic acid has been used in various scientific research applications. It is an important building block in the synthesis of many biologically active molecules, including anti-inflammatory agents, anti-cancer agents, and anti-microbial agents. It has also been used in the synthesis of fluorescent probes for biological imaging.
properties
IUPAC Name |
2-(1-methyl-4-nitropyrazol-3-yl)sulfanylacetic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O4S/c1-8-2-4(9(12)13)6(7-8)14-3-5(10)11/h2H,3H2,1H3,(H,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKOGVWJVSNEINW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)SCC(=O)O)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401200726 | |
Record name | Acetic acid, 2-[(1-methyl-4-nitro-1H-pyrazol-3-yl)thio]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401200726 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1443279-60-4 | |
Record name | Acetic acid, 2-[(1-methyl-4-nitro-1H-pyrazol-3-yl)thio]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1443279-60-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Acetic acid, 2-[(1-methyl-4-nitro-1H-pyrazol-3-yl)thio]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401200726 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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